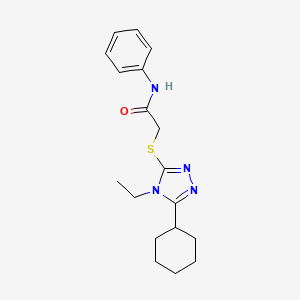

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

CAS No.:

Cat. No.: VC20137311

Molecular Formula: C18H24N4OS

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N4OS |

|---|---|

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |

| Standard InChI | InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23) |

| Standard InChI Key | KVCLNAAPESALBU-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, reflects its intricate architecture. Key features include:

-

1,2,4-Triazole Ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, known for stabilizing metal complexes and modulating electronic properties .

-

Cyclohexyl Group: A saturated six-membered ring conferring hydrophobicity and steric bulk, potentially enhancing membrane permeability in biological systems.

-

Thioether Linkage: A sulfur atom bridging the triazole and acetamide groups, offering sites for oxidation or substitution reactions .

-

Phenylacetamide: An aromatic system with an amide functional group, enabling hydrogen bonding and π-π interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄OS |

| Molecular Weight | 344.47 g/mol |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3 |

| Topological Polar Surface Area | 97.6 Ų |

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves three stages, as inferred from analogous triazole derivatives :

-

Triazole Ring Formation: Cyclization of hydrazine derivatives (e.g., cyclohexylhydrazine) with carbon disulfide under basic conditions generates the 1,2,4-triazole scaffold. For example, heating cyclohexylhydrazine with CS₂ and KOH at 120°C yields 5-cyclohexyl-4H-1,2,4-triazole-3-thiol .

-

Thioether Coupling: The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives. Reaction with 2-chloro-N-phenylacetamide in dimethylformamide (DMF) at 80°C introduces the thioether linkage .

-

Ethyl Group Introduction: Alkylation at the triazole’s N4 position using ethyl iodide in the presence of a base like potassium carbonate completes the synthesis .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

-

Continuous Flow Reactors: Enhance reaction control and reduce side products compared to batch processing.

-

Catalytic Systems: Transition metal catalysts (e.g., CuI) accelerate thioether formation, reducing reaction times .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole Formation | CS₂, KOH, 120°C, 6 hr | 72–78 |

| Thioether Coupling | 2-Chloro-N-phenylacetamide, DMF, 80°C | 65–70 |

| N4-Alkylation | Ethyl iodide, K₂CO₃, acetone | 80–85 |

Reactivity and Chemical Modifications

The compound undergoes diverse transformations, enabling structural diversification:

Oxidation Reactions

The thioether sulfur is susceptible to oxidation:

-

Sulfoxide Formation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide derivative .

-

Sulfone Synthesis: Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone .

Substitution Reactions

-

Halogenation: Electrophilic substitution at the phenyl ring using bromine (Br₂) in dichloromethane introduces bromine atoms at para positions .

-

N-Phenyl Modification: The acetamide’s phenyl group can be replaced via Ullmann coupling with aryl halides under copper catalysis .

Biological Activity and Mechanisms

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum activity against pathogens. While direct studies on this compound are sparse, analogous structures show:

-

Antifungal Activity: Inhibition of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis .

-

Antibacterial Effects: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Table 3: Hypothesized Antimicrobial Profile

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Candida albicans | 8–16 | CYP51 inhibition |

| Staphylococcus aureus | 32–64 | PBP2a interaction |

Applications in Material Science

Coordination Polymers

The triazole nitrogen atoms facilitate metal coordination, forming polymers with applications in gas storage and catalysis. For instance, Cu(II) complexes exhibit porosity for CO₂ adsorption .

Photoluminescent Materials

Challenges and Future Directions

-

Synthetic Scalability: Current yields (~70%) require improvement for industrial adoption.

-

Biological Data Gaps: In vivo toxicity and pharmacokinetic profiles remain uncharacterized.

-

Structural Analogues: Systematic SAR studies could optimize bioactivity and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume